Derivative Potency in Aldose Reductase Inhibition: Nanomolar Activity Enabled by the Core Scaffold
Derivatives based on the 2H-Pyrrolo[3,4-e]benzothiazole core exhibit potent aldose reductase (ALR2) inhibition. A key comparator, (3-benzothiazol-2-yl-pyrrol-1-yl)acetic acid, which directly incorporates this fused pyrrolobenzothiazole framework, demonstrates 50% inhibition of ALR2 at a concentration of 49 nM [1]. This nanomolar potency starkly contrasts with earlier, simpler benzothiazole derivatives, which often exhibit activity only in the micromolar range [2].
| Evidence Dimension | Aldose Reductase (ALR2) Inhibitory Activity (IC50) |
|---|---|
| Target Compound Data | 49 nM (for derivative (3-benzothiazol-2-yl-pyrrol-1-yl)acetic acid) [1] |
| Comparator Or Baseline | 3.99 μM (for a potent non-fused benzothiazole-based thiazolidinone) [2] |
| Quantified Difference | ~81-fold increase in potency (49 nM vs. 3990 nM) |
| Conditions | In vitro enzyme inhibition assay against human ALR2. |
Why This Matters
This data demonstrates that the specific 2H-Pyrrolo[3,4-e]benzothiazole scaffold is a critical determinant for achieving high-potency ALR2 inhibition, making it a valuable starting point for drug discovery programs targeting diabetic complications and inflammatory conditions.
- [1] BRENDA. (n.d.). Ligand Information: (3-benzothiazol-2-yl-pyrrol-1-yl)acetic acid. View Source
- [2] Kousaxidis, A., et al. (2021). Non-acidic bifunctional benzothiazole-based thiazolidinones with antimicrobial and aldose reductase inhibitory activity as a promising therapeutic strategy for sepsis. *Medicinal Chemistry Research*, 30(10), 1837–1848. View Source
